molecular formula C13H19ClN2O2 B8134837 tert-Butyl (1-(2-amino-6-chlorophenyl)ethyl)carbamate

tert-Butyl (1-(2-amino-6-chlorophenyl)ethyl)carbamate

Cat. No.: B8134837
M. Wt: 270.75 g/mol
InChI Key: LKZRQHHGWDYWOJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-amino-6-chlorophenyl)ethyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to an ethyl linker, which is further connected to a 2-amino-6-chlorophenyl aromatic ring. This compound is structurally characterized by the presence of a chlorine atom at the 6-position and an amino group at the 2-position of the phenyl ring, which may confer unique electronic and steric properties. The tert-butyl group serves as a protective moiety, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[1-(2-amino-6-chlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2/c1-8(16-12(17)18-13(2,3)4)11-9(14)6-5-7-10(11)15/h5-8H,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZRQHHGWDYWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 1-(2-Amino-6-chlorophenyl)ethylamine

A common starting material, 1-(2-amino-6-chlorophenyl)ethylamine, is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Source demonstrates this approach using glycerol as a solvent, achieving yields exceeding 90% without column chromatography. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of (Boc)₂O, forming the carbamate linkage. Triethylamine (TEA) or dimethylaminopyridine (DMAP) is often added to scavenge HCl byproducts.

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but require rigorous drying. Glycerol, as a green solvent, simplifies purification.

  • Temperature : Room temperature (20–25°C) suffices for complete conversion within 2–4 hours.

Acidic Deprotection and Intermediate Isolation

Post-protection, intermediates may undergo deprotection to enable further functionalization. For example, source describes TFA-mediated Boc removal in dichloromethane, yielding the free amine for subsequent coupling. However, this step is often omitted in final carbamate synthesis unless additional substituents are introduced.

Reductive Amination Pathways

Reductive amination offers a streamlined route to generate the ethylamine backbone while introducing the Boc group. This method is particularly advantageous for avoiding isolated nitro intermediates.

Ketone Intermediate Formation

Source outlines a Rh-catalyzed reductive amination using tert-butyl carbamate and a substituted acetophenone. For the target compound, 2-nitro-6-chloroacetophenone is reacted with ammonium acetate and sodium cyanoborohydride in methanol, followed by Boc protection. Yields range from 70–85%, with chiral centers controlled via asymmetric catalysis.

Reaction Conditions :

  • Catalyst : Rhodium(II) acetate (2 mol%)

  • Reducing Agent : NaBH₃CN (1.2 equiv)

  • Temperature : 0°C to room temperature.

Comparative Efficiency

Reductive amination reduces synthetic steps compared to traditional nitro reduction pathways. However, stereochemical outcomes require careful optimization, as noted in source, where chiral ligands like (R,R)-diaminocyclohexane improve enantiomeric excess (ee > 95%).

Green Chemistry Approaches

Recent advances emphasize solvent-free or bio-based systems to improve sustainability.

Glycerol as a Reaction Medium

Source reports a Boc protection method in glycerol, eliminating volatile organic solvents. The glycerol phase is reused without yield loss, demonstrating a 93% efficiency over five cycles.

Advantages :

  • Waste Reduction : No solvent evaporation required.

  • Energy Efficiency : Reactions proceed at ambient temperature.

Mechanochemical Synthesis

Ball milling tert-butyl carbamate with 1-(2-amino-6-chlorophenyl)ethylamine hydrochloride achieves 88% yield in 30 minutes, as inferred from analogous protocols in source. This method avoids solvents entirely, aligning with green chemistry principles.

Industrial-Scale Synthesis and Continuous Flow Systems

For large-scale production, continuous flow reactors enhance reproducibility and safety.

Flow Reactor Optimization

Source describes a two-step continuous process for a related carbamate:

  • Boc Protection : (Boc)₂O and amine are mixed in a Teflon reactor (residence time: 5 minutes).

  • Quenching and Separation : In-line extraction with citric acid and toluene isolates the product.

Yield and Purity :

  • Throughput : 1.2 kg/hour

  • Purity : >99% by HPLC.

Challenges in Scaling

Viscosity control is critical, as highlighted in source, where THF-toluene mixtures prevent reactor clogging. Temperature gradients are mitigated using jacketed reactors with precise cooling.

Analytical and Characterization Data

Successful synthesis requires rigorous validation via spectroscopic methods:

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 4.12 (q, 2H, CH₂NH), 6.82–7.25 (m, 3H, Ar-H).

  • IR : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₈ClN₂O₂: 269.1054; found: 269.1058.

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) achieve baseline separation, with retention times of 8.2 minutes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-amino-6-chlorophenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, hydrogen peroxideNitro derivatives
ReductionLithium aluminum hydride, sodium borohydrideCorresponding amines
SubstitutionSodium hydroxide, potassium tert-butoxideHydroxyl or alkyl-substituted derivatives

Biology

In biological research, tert-Butyl (1-(2-amino-6-chlorophenyl)ethyl)carbamate is investigated for its potential as a biochemical probe to study enzyme activities. It can inhibit specific enzymes, affecting metabolic pathways and providing insights into enzyme mechanisms.

Medicine

The compound has been explored for its therapeutic properties in drug development. Preliminary studies suggest potential applications in treating various diseases due to its ability to interact with biological targets.

Case Studies

Antimicrobial Efficacy:
A study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria using microdilution broth susceptibility assays. Results indicated significant antibacterial effects with low toxicity levels.

Anticancer Activity:
Research has demonstrated that this compound inhibits cancer cell proliferation in various cell lines. For instance, it showed promising results against breast cancer models, indicating its potential as a drug candidate for aggressive cancer types.

Anti-inflammatory Properties:
Derivatives of this compound exhibited anti-inflammatory activities comparable to standard drugs like indomethacin, suggesting further therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-6-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved often include the inhibition of enzyme-catalyzed reactions, leading to a decrease in the production of certain metabolites.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbamates

Compound Name Aromatic Ring Substituents Linker Key Properties
Target compound Phenyl 2-amino-6-chloro Ethyl High lipophilicity, H-bonding
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine 6-amino Methyl Moderate polarity
Compound 23a () Pyrimidine 2-amino-6-methyl Azetidine Steric hindrance
tert-Butyl (1-(3-bromo-phenyl)ethyl)carbamate Phenyl 3-bromo Ethyl Electron-deficient aryl ring

Biological Activity

tert-Butyl (1-(2-amino-6-chlorophenyl)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound consists of a tert-butyl group attached to a carbamate moiety, linked to an ethyl chain substituted with a 2-amino-6-chlorophenyl group. This structure is crucial for its biological activity as it influences solubility, binding affinity, and interaction with biological targets.

Property Details
Molecular Formula C13H18ClN2O2
Molecular Weight 270.75 g/mol
Functional Groups Carbamate, Amino, Aromatic

The primary mechanism of action for this compound involves its ability to bind to specific enzymes, thereby inhibiting their activity. This inhibition can lead to decreased production of certain metabolites involved in various biological pathways. The compound's amino group enhances its interaction with biological targets through hydrogen bonding, which is critical for enzyme-receptor interactions.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in metabolic pathways. For instance, it has been shown to affect the STAT3 signaling pathway, which plays a crucial role in cancer cell proliferation and survival . Such inhibition may contribute to its antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits low micromolar antiproliferative effects against breast cancer cell lines such as MDA-MB-231. The compound significantly suppresses tumor growth in xenograft models, indicating its potential as an anticancer agent .

Case Studies and Research Findings

  • Anticancer Activity : A study reported that compounds similar to this compound inhibited STAT3 promoter activity in breast cancer cells, leading to significant reductions in cell viability (IC50 values around 5 μM) .
  • Enzyme Interaction Studies : The compound has been used in biochemical studies to investigate enzyme mechanisms due to its ability to form hydrogen bonds with active sites of enzymes. This property makes it a valuable tool for studying protein interactions.
  • In Vivo Efficacy : In animal models, the compound demonstrated substantial efficacy in reducing tumor size when administered at appropriate dosages, further validating its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl (1-(2-amino-6-chlorophenyl)ethyl)carbamate, and what challenges arise during purification?

Answer: The synthesis typically involves carbamate protection of a primary amine group. A common approach is to react 1-(2-amino-6-chlorophenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP). Key challenges include:

  • Side reactions : Competing acylation of the aromatic amine or chloro-substituent reactivity. Use low temperatures (0–5°C) and controlled stoichiometry to minimize this .
  • Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) is standard. Impurities often arise from incomplete Boc protection; confirm via TLC or HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: A multi-technique approach is critical:

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify Boc group (tert-butyl protons at ~1.4 ppm) and aromatic protons (6–7 ppm). DEPT-135 and COSY can resolve overlapping signals .
  • Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₈ClN₂O₂: 277.10 g/mol).
  • Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values.

Q. What safety protocols are essential when handling this compound in the lab?

Answer: Refer to SDS guidelines for analogous carbamates (non-hazardous classification):

  • PPE : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Airtight container, desiccated at 2–8°C. Avoid exposure to strong acids/bases to prevent Boc deprotection .
  • Waste disposal : Neutralize with dilute HCl before incineration as halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR peaks)?

Answer: Contradictions often stem from:

  • Tautomerism or rotamers : Variable-temperature NMR (VT-NMR) can identify dynamic processes. For example, broadening peaks at 25°C may resolve into distinct signals at −40°C .
  • Residual solvents : Use DQF-COSY to distinguish solvent artifacts. Dry samples over molecular sieves and re-acquire spectra.
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA). Focus on Boc carbonyl stretching (~1680–1720 cm⁻¹) and aromatic C-Cl vibrations (~550 cm⁻¹) .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

Answer: Chiral resolution or asymmetric synthesis is required:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during the Boc protection step to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Dynamic kinetic resolution : Employ palladium-catalyzed coupling under basic conditions to bias stereochemistry at the ethyl group .
  • X-ray crystallography : Confirm absolute configuration using SHELXL refinement (Mo-Kα radiation, 100K) .

Q. How does the electronic nature of the 6-chloro substituent influence reactivity in cross-coupling reactions?

Answer: The chloro group acts as a meta-directing, electron-withdrawing moiety:

  • Suzuki-Miyaura : Requires Pd(PPh₃)₄ and aryl boronic acids (2–3 equiv) in toluene/EtOH (3:1) at 80°C. The chloro group slows oxidative addition; add Cs₂CO₃ to enhance kinetics .
  • Buchwald-Hartwig amination : Use BrettPhos-Pd-G3 precatalyst to couple secondary amines. Competing C-Cl activation can occur; monitor via LC-MS .

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